4-Bromo-6-methoxy-1H-indazol-3-OL is a chemical compound with the molecular formula and a molecular weight of 215.06 g/mol. This compound features a bromine atom at the 4-position and a methoxy group at the 6-position of the indazole ring, which is a bicyclic structure composed of a five-membered pyrazole ring fused to a benzene ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities.
Research indicates that 4-Bromo-6-methoxy-1H-indazol-3-OL exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its derivatives have been studied for their potential anti-inflammatory and anticancer properties. Specifically, compounds related to indazole structures have shown promise in inhibiting protein kinases involved in inflammatory pathways, suggesting therapeutic applications in treating diseases like cancer and rheumatoid arthritis .
The synthesis of 4-Bromo-6-methoxy-1H-indazol-3-OL typically involves several steps:
4-Bromo-6-methoxy-1H-indazol-3-OL has several applications in medicinal chemistry and pharmacology:
Interaction studies have revealed that 4-Bromo-6-methoxy-1H-indazol-3-OL interacts with various biological targets:
Several compounds share structural similarities with 4-Bromo-6-methoxy-1H-indazol-3-OL. Here are some notable examples:
Compound Name | CAS Number | Key Features | Similarity |
---|---|---|---|
6-Methoxy-1H-indazole | 3522-07-4 | Lacks bromine substituent | 0.91 |
6-Bromo-1H-indazol-3-Ol | 885521-92-6 | Similar indazole structure without methoxy | 1.00 |
4-Bromo-6-fluoro-1H-indazol-3-Ol | 887567-85-3 | Fluorine instead of methoxy | 0.85 |
4-Bromoindazole | 94444-96-9 | Simplified structure without hydroxyl group | 0.83 |
6-Methylindazole | 15579-15-4 | Methyl substitution instead of methoxy | 0.94 |
These compounds highlight the uniqueness of 4-Bromo-6-methoxy-1H-indazol-3-Ol through its specific combination of bromine and methoxy groups, which influence its reactivity and biological activity compared to its analogs .